2-Deoxy-D-[6-13C]glucose is a stable isotope-labeled analog of glucose, specifically designed for research applications. It is derived from D-glucose by substituting the hydroxyl group at the second carbon with hydrogen and incorporating the carbon-13 isotope at the sixth position. This compound is significant in metabolic studies, particularly in understanding glucose metabolism and cellular processes.
2-Deoxy-D-[6-13C]glucose belongs to the class of deoxy sugars, which are modified monosaccharides. It is categorized under carbohydrate derivatives and is utilized primarily in biochemical and pharmacological research.
The synthesis of 2-Deoxy-D-[6-13C]glucose typically follows a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of isotopes like carbon-13 allows for detailed metabolic tracking through nuclear magnetic resonance spectroscopy or mass spectrometry.
The molecular formula for 2-Deoxy-D-[6-13C]glucose is , with the key structural feature being the absence of a hydroxyl group at the second carbon atom (C-2). The incorporation of carbon-13 at C-6 allows for isotopic labeling, making it useful for tracing metabolic pathways.
2-Deoxy-D-[6-13C]glucose primarily participates in reactions that mimic those of glucose but with altered metabolic fates due to its structural modifications. Key reactions include:
The accumulation of 2-deoxy-D-glucose-6-phosphate alters cellular energy metabolism, making it a valuable tool in cancer research where altered glycolytic pathways are prevalent.
The mechanism by which 2-Deoxy-D-[6-13C]glucose exerts its effects involves several steps:
This disruption is particularly significant in rapidly proliferating cells such as cancer cells, which rely heavily on glycolysis for energy.
2-Deoxy-D-[6-¹³C]glucose (²-DG-6-¹³C) is a strategically designed glucose analog where carbon-6 (C6) is replaced with the stable isotope ¹³C. This modification preserves the biochemical behavior of native 2-deoxyglucose (2-DG) while enabling precise tracking via ¹³C nuclear magnetic resonance (NMR) or mass spectrometry. Unlike radioisotopes (e.g., ¹⁴C), ¹³C labeling is non-toxic and permits long-duration experiments without radiation hazards [4] [9]. The C6 position is selected for labeling because it avoids interference with isomerization reactions in glycolysis and the pentose phosphate pathway (PPP), ensuring accurate tracing of early glycolytic steps [7] [9].
Upon cellular uptake, ²-DG-6-¹³C is phosphorylated by hexokinase to form 2-deoxy-D-[6-¹³C]glucose-6-phosphate (²-DG6P-6-¹³C). This metabolite accumulates intracellularly due to the absence of a hydroxyl group at C2, which prevents its conversion to fructose-6-phosphate by phosphoglucose isomerase (PGI). The trapped ²-DG6P-6-¹³C can be quantified to assess:
Table 1: Isotopic Labeling Strategies for Glucose Analogs
Compound | Isotope Position | Detection Method | Key Advantages |
---|---|---|---|
2-Deoxy-D-[6-¹³C]glucose | C6 | ¹³C-NMR | Non-radioactive; tracks phosphorylation without PPP interference |
2-Deoxy-D-[1-¹⁴C]glucose | C1 | Scintillation | Measures glucose uptake; limited to endpoint assays |
¹⁸F-FDG | F-18 (C2 analog) | PET | Clinical imaging; lacks metabolic pathway resolution |
¹³C-NMR spectroscopy leverages the magnetic properties of the ¹³C nucleus to monitor metabolic fluxes in real time. Hyperpolarized ¹³C-NMR enhances sensitivity by >10,000-fold, enabling detection of low-abundance intermediates like ²-DG6P-6-¹³C and its downstream effects [1] [6]. Key findings include:
Table 2: Key ¹³C-NMR Findings in Metabolic Studies
Cell/Model System | Observation | Biological Implication |
---|---|---|
AML ML-1 cells | ↓ Lactate production via LDH inhibition | Validates targeting Warburg effect in leukemia |
MCF-7 xenografts | Preferential ²-DG6P-6-¹³C accumulation in tumors | Demonstrates tumor-selective metabolic vulnerability |
Hippocampal slices | 67–71% suppression of neuronal firing with 2 mM ²-DG-6-¹³C | Links glycolytic flux to cellular excitability |
Non-labeled 2-DG and ²-DG-6-¹³C share identical biochemical mechanisms but differ in detectability. Comparative studies highlight:
Table 3: Functional Outcomes of Glycolytic Inhibition
Cell Line | Response to 2-DG (2–5 mM) | Primary Mechanism | Impact on Viability |
---|---|---|---|
AML ML-1 | ↓ Pyruvate-to-lactate conversion (70%) | LDH inhibition | ↓ Proliferation |
SK-N-BE(2) neuroblastoma | ATP depletion → ER stress → apoptosis | Caspase-3 activation | ↑ Cell death |
HCT116 colon carcinoma | ER stress → autophagy | mTOR suppression | ↓ Chemosensitivity |
All compound names mentioned:
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0